ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
It’s worth noting that similar compounds, like indole derivatives, have shown various biologically vital properties .
Result of Action
Similar compounds, like indole derivatives, have been used for the treatment of various disorders in the human body .
Preparation Methods
The synthesis of ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylsulfanyl group: This step often involves nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the core structure.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.
Comparison with Similar Compounds
Ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: This compound shares a similar core structure but differs in the presence of a bromine atom and a hydroxy group.
1-methyl-2-phenylthiomethyl-5-hydroxy-6-bromoindole-3-carboxylic acid ethyl ester: Another similar compound with variations in the substituents on the core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in certain applications.
Properties
IUPAC Name |
ethyl 1-methyl-3-(phenylsulfanylmethyl)thieno[2,3-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-3-20-16(19)14-9-12-13(17-18(2)15(12)22-14)10-21-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGAMRWKYOIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N(N=C2CSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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